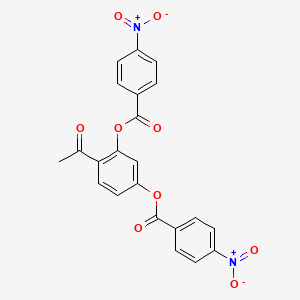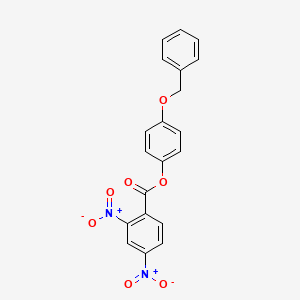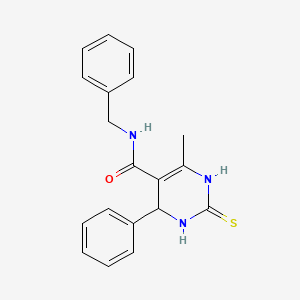![molecular formula C31H30N2O3 B10884402 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884402.png)
3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-ISOPROPYLPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a pyrrol-2-one core structure with various substituents, including an indole moiety, an isopropylphenyl group, and a methylbenzoyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-ISOPROPYLPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic synthesis. Key steps may include:
Formation of the Pyrrol-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Indole Moiety: This step may involve coupling reactions such as the Fischer indole synthesis.
Attachment of the Isopropylphenyl and Methylbenzoyl Groups: These steps may involve Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-ISOPROPYLPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (for halogenation) or nitrating agents (for nitration).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-ISOPROPYLPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan or serotonin.
Pyrrol-2-one Derivatives: Compounds with a similar core structure, such as pyrrolidinones.
Uniqueness
3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-ISOPROPYLPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C31H30N2O3 |
|---|---|
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H30N2O3/c1-19(2)21-12-14-22(15-13-21)28-27(29(34)23-10-8-20(3)9-11-23)30(35)31(36)33(28)17-16-24-18-32-26-7-5-4-6-25(24)26/h4-15,18-19,28,32,34H,16-17H2,1-3H3/b29-27- |
Clé InChI |
JHFPBMKAPNGHHK-OHYPFYFLSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)C(C)C)/O |
SMILES canonique |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Bromophenoxy)-1-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B10884326.png)
![(3,4-Dimethoxyphenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B10884332.png)

![2,6-Dimethoxy-4-{[4-(pentan-3-yl)piperazin-1-yl]methyl}phenol](/img/structure/B10884350.png)
![N,N'-[benzene-1,4-diyldi(E)methylylidene]bis[4-(pyridin-4-ylmethyl)aniline]](/img/structure/B10884358.png)
![2-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]quinoline](/img/structure/B10884359.png)
![2-[(4-acetylphenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B10884366.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B10884371.png)
![3-[(3-bromobenzyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10884377.png)
![4-{(E)-[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B10884378.png)
![1-[1-(3-Phenoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B10884397.png)

